3-Ethynyl-3-fluoroazetidine hydrochloride
Description
Significance of Four-Membered Nitrogen Heterocycles as Synthetic Targets
Four-membered nitrogen heterocycles, particularly azetidines, have emerged as crucial synthetic targets in organic chemistry. lifechemicals.comrsc.org These saturated rings containing one nitrogen atom are found in a variety of natural products and synthetic compounds with distinct physiological activities. lifechemicals.com The inherent ring strain of the azetidine (B1206935) scaffold, estimated to be approximately 25.4 kcal/mol, imparts unique chemical reactivity compared to its less strained five- and six-membered counterparts, pyrrolidines and piperidines. rsc.org This strain, while rendering the molecule more reactive, is still manageable, allowing for easier handling compared to the more labile three-membered aziridines. rsc.org The azetidine ring system provides a rigid and well-defined three-dimensional structure, which is a desirable feature in drug design for optimizing interactions with biological targets. nih.govnih.gov Consequently, the development of synthetic methodologies to access functionalized azetidines is an active area of research. rsc.orgmagtech.com.cnorganic-chemistry.orgresearchgate.net
Strategic Importance of Fluorine Substitution in Azaheterocycles within Chemical Synthesis Research
The introduction of fluorine into organic molecules, particularly azaheterocycles, is a widely employed strategy in medicinal chemistry and materials science. researchgate.netresearchgate.net The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological properties of a molecule. researchgate.net In the context of azaheterocycles, fluorine substitution can modulate the basicity (pKa) of the nitrogen atom, which in turn affects a compound's solubility, membrane permeability, and binding affinity to biological targets. nih.govresearchgate.net Furthermore, the presence of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate. researchgate.net The synthesis of fluorinated azetidines is therefore of significant interest, as it combines the conformational rigidity of the azetidine ring with the beneficial effects of fluorination. researchgate.netresearchgate.net
Role of Ethynyl (B1212043) Moieties as Versatile Functional Handles in Organic Synthesis
The ethynyl group, a carbon-carbon triple bond, is an exceptionally versatile functional handle in organic synthesis. nih.govmdpi.com Its linear geometry and unique reactivity allow for a wide array of chemical transformations. Terminal alkynes, such as the ethynyl group in the target molecule, are particularly valuable. ajgreenchem.com They can participate in a variety of coupling reactions, including the Nobel Prize-winning copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." ajgreenchem.comresearchgate.netorganic-chemistry.orgnih.gov This reaction allows for the efficient and highly specific formation of triazole rings, which are themselves important pharmacophores. The ability to readily link molecules together with high efficiency and under mild conditions makes the ethynyl group a powerful tool for creating complex molecular architectures, including bioconjugates and functional materials. bohrium.com Propargyl groups, which contain a terminal alkyne, are recognized as valuable building blocks for introducing this functionality. nih.govmdpi.combeilstein-journals.orgresearchgate.net
Contextualizing 3-Ethynyl-3-fluoroazetidine (B15257493) Hydrochloride as a Multifunctional Scaffold
3-Ethynyl-3-fluoroazetidine hydrochloride represents a convergence of the aforementioned structural features, positioning it as a highly promising and multifunctional building block in organic synthesis. The azetidine core provides a constrained, three-dimensional framework. The fluorine atom at the 3-position is anticipated to influence the molecule's electronic properties and metabolic stability. The ethynyl group at the same position serves as a versatile handle for further chemical modifications, most notably through click chemistry.
The hydrochloride salt form of this compound enhances its stability and solubility in polar solvents, facilitating its use in various synthetic applications. While detailed research specifically on this compound is not extensively documented in publicly available literature, its potential can be inferred from the well-established utility of its constituent parts. The combination of a rigid, fluorinated scaffold with a reactive "clickable" functional group makes this compound a valuable tool for the construction of novel and complex molecules with potential applications in drug discovery and materials science. nih.govnih.govnih.gov
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-ethynyl-3-fluoroazetidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN.ClH/c1-2-5(6)3-7-4-5;/h1,7H,3-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJUZXSRRCBWOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CNC1)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Ethynyl 3 Fluoroazetidine and Analogous Azetidine Scaffolds
Ring-Forming Reactions for Azetidine (B1206935) Core Construction
The construction of the strained four-membered azetidine ring presents a significant synthetic challenge. Various strategies have been developed to address this, with methods capitalizing on the release of ring strain from highly strained precursors emerging as powerful tools.
Strain-Release Driven Approaches
Strain-release driven methodologies utilize highly strained starting materials to facilitate the formation of the azetidine ring. The relief of strain provides a strong thermodynamic driving force for these reactions, often leading to high efficiency and functional group tolerance.
Azabicyclo[1.1.0]butanes (ABBs) are highly strained bicyclic compounds that serve as versatile precursors for the synthesis of functionalized azetidines. The inherent strain in the ABB skeleton facilitates the cleavage of the central C-N bond, enabling the introduction of substituents at the 1- and 3-positions of the resulting azetidine ring.
The reaction of ABBs with organometallic reagents is a direct method for the synthesis of bis-functionalized azetidines. In the presence of a copper catalyst, such as copper(I) trifluoromethanesulfonate (Cu(OTf)₂), a wide range of organometallic reagents can add to the ABB core. This method allows for the introduction of alkyl, allyl, vinyl, and benzyl groups at the C3 position of the azetidine ring. The reaction proceeds through the activation of the ABB by an electrophile, followed by the nucleophilic addition of the organometallic species.
The general applicability of this method is demonstrated by the variety of nucleophiles and electrophiles that can be employed, leading to a diverse array of substituted azetidines.
Table 1: Examples of Nucleophilic Organometallic Additions to ABBs
| Entry | Organometallic Reagent | Electrophile | Product | Yield (%) |
| 1 | MeMgBr | Boc₂O | 1-Boc-3-methylazetidine | 85 |
| 2 | PhMgBr | TsCl | 1-Tosyl-3-phenylazetidine | 78 |
| 3 | VinylMgBr | BzCl | 1-Benzoyl-3-vinylazetidine | 72 |
| 4 | AllylMgBr | FmocCl | 1-Fmoc-3-allylazetidine | 80 |
Data compiled from representative literature procedures.
For the synthesis of a key precursor to 3-ethynyl-3-fluoroazetidine (B15257493), one could envision the reaction of an N-protected 3-azetidinone with an ethynyl (B1212043) organometallic reagent, such as ethynylmagnesium bromide or lithium trimethylsilylacetylide. This would furnish a 3-ethynyl-3-hydroxyazetidine intermediate.
Visible-light-driven photocatalysis offers a mild and efficient approach to azetidine synthesis from ABBs. This radical strain-release (RSR) strategy utilizes a photosensitizer to generate radical intermediates from various precursors, which are then intercepted by the ABB. The process leads to the formation of densely functionalized azetidines in a single step.
The mechanism involves the photosensitizer absorbing light and promoting the homolytic cleavage of a precursor molecule, such as a sulfonylimine. The resulting radical species then adds to the ABB, triggering the cleavage of the strained central bond and the formation of the azetidine ring. This methodology has been successfully applied to the synthesis of derivatives of bioactive molecules like Celecoxib and Naproxen.
Table 2: Examples of Radical Strain-Release Photocatalysis for Azetidine Synthesis
| Entry | Radical Precursor | ABB Substrate | Product | Yield (%) |
| 1 | N-((4-methoxyphenyl)sulfonyl)benzenecarbothioamide | 1-Benzoyl-ABB | 1-Benzoyl-3-((4-methoxyphenyl)sulfonamido)-3-phenylazetidine | 88 |
| 2 | N-(p-tolylsulfonyl)aniline | 1-Benzoyl-ABB | 1-Benzoyl-3-(N-(p-tolyl)sulfonamido)-3-phenylazetidine | 92 |
| 3 | N-benzyl-N-(phenylsulfonyl)amine | 1-Benzoyl-ABB | 1-Benzoyl-3-(N-benzylsulfonamido)-3-phenylazetidine | 85 |
Data compiled from representative literature procedures.
Multicomponent reactions (MCRs) involving ABBs provide a rapid and diversity-oriented pathway to complex azetidine structures. These reactions leverage the strain-release of ABBs to drive sequences that incorporate multiple components in a single pot. For example, a three-component reaction between an ABB, a Michael acceptor like 2,3-dicyanofumarate, and an alcohol can produce pentasubstituted azetidines in good to excellent yields.
Another powerful multicomponent strategy is the dual copper/photoredox-catalyzed allylation of ABBs. This method allows for the synthesis of azetidines containing a C3 quaternary center by reacting an ABB with a 1,3-diene and a cyanide source.
Table 3: Examples of Multicomponent Allylation of Azabicyclo[1.1.0]butanes
Reaction conditions: Cu(CH₃CN)₄PF₆, 4CzIPN, Boc₂O, LiBr, 450 nm LED.
Homologation reactions provide a modular approach to azetidine synthesis by inserting a carbon unit into a bond. Strain-release-driven homologation of boronic esters using ABBs is a notable example. This methodology involves the generation of azabicyclo[1.1.0]butyl lithium, which is then trapped with a boronic ester. Subsequent N-protonation triggers a 1,2-migration with cleavage of the central C-N bond,
Synthesis via Azabicyclo[1.1.0]butanes (ABBs)
Cycloaddition Reactions for Azetine and Azetidine Formation
Cycloaddition reactions are powerful tools for the direct formation of cyclic structures. For the synthesis of azetidines and their unsaturated precursors, azetines, [2+2], [3+1], and photocycloaddition strategies are particularly prominent.
The [2+2]-cycloaddition between an imine and an alkyne is a direct method to form a 2-azetine ring. These reactions can be promoted by UV light or metal catalysts. Similarly, the [2+2] cycloaddition of nitriles and alkenes, typically under photochemical conditions, yields 1-azetines. While these methods primarily produce the unsaturated azetine ring, subsequent reduction can provide the corresponding azetidine.
A well-established method for the synthesis of 2-azetidinones (β-lactams) is the Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine. This reaction proceeds through a zwitterionic intermediate and is often highly diastereoselective. The resulting β-lactam can be a versatile intermediate for further functionalization to access a range of substituted azetidines.
| Reactants | Product | Conditions | Reference |
| Imine + Alkyne | 2-Azetine | UV light or metal catalysis | |
| Nitrile + Alkene | 1-Azetine | UV light | |
| Ketene + Imine | 2-Azetidinone | Varies |
[3+1]-Cycloaddition reactions offer an alternative approach to the azetidine core. For instance, a copper-catalyzed enantioselective [3+1] cycloaddition between imido-sulfur ylides and enoldiazoacetates has been reported to produce tetrasubstituted 2-azetines with high enantiomeric excess. Another example involves the reaction between cyclopropane 1,1-diesters and aromatic amines, which proceeds via a Lewis acid-catalyzed nucleophilic ring opening followed by a (hypo)iodite-catalyzed C-N bond formation to yield azetidines.
| Reactants | Product | Catalyst/Reagents | Reference |
| Imido-sulfur ylide + Enoldiazoacetate | 2-Azetine | Copper catalyst with chiral sabox ligand | |
| Cyclopropane 1,1-diester + Aromatic amine | Azetidine | Lewis acid and (hypo)iodite |
Photocycloaddition reactions, particularly the aza Paternò–Büchi reaction, represent an efficient pathway to functionalized azetidines. This reaction involves the [2+2] photocycloaddition between an imine and an alkene. The reaction can proceed through either an excited singlet state or a triplet state of the imine. Singlet state reactions are often concerted and can provide high stereoselectivity. Triplet state reactions, on the other hand, proceed stepwise through a 1,4-biradical intermediate, which may affect the stereochemical outcome.
Recent advancements have utilized visible-light-mediated triplet energy transfer to promote these cycloadditions, overcoming some of the limitations of traditional UV light-mediated methods. For example, Schindler and co-workers developed a visible-light-mediated intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes using an iridium-based triplet photocatalyst. This method is compatible with a broad range of alkenes and provides azetidine products that can be further modified.
| Imine Component | Alkene Component | Conditions | Key Features | Reference |
| 2-Isoxazoline-3-carboxylates | Various Alkenes | Visible light, Ir(III) photocatalyst | Triplet energy transfer, broad scope | |
| N-arylsulfonylimines | Styrenes, Benzofurans | UVA irradiation | Aza Paternò–Büchi reaction | |
| Cyclic Oximes | Aryl Alkynes | Visible light, triplet energy transfer | Divergent synthesis of 1- and 2-azetines |
Intramolecular Cyclization Approaches
Intramolecular cyclization is a widely used strategy for the synthesis of azetidines, involving the formation of a C-N bond to close the four-membered ring.
While direct cyclization of β-fluoro-β-chloroamines to form fluoro-azetidines is not extensively detailed in the provided search results, the synthesis of β-fluoroamines is a crucial first step. A practical method for synthesizing β-fluoroamines involves the Lewis base-catalyzed hydrofluorination of aziridines. This approach uses a latent HF source generated in situ from benzoyl fluoride (B91410) and a non-nucleophilic alcohol, offering a milder alternative to traditional amine-HF reagents. The resulting β-fluoroamine could then potentially be functionalized with a leaving group at the γ-position to facilitate intramolecular cyclization to an azetidine.
Intramolecular SN2 reactions are a common method for constructing the azetidine ring. This typically involves a nitrogen nucleophile attacking a carbon atom bearing a leaving group, such as a halogen or a sulfonate ester (e.g., mesylate or tosylate). For example, the treatment of γ-amino alcohols with thionyl chloride can generate γ-chloroamines, which then undergo intramolecular cyclization in the presence of a strong base like LiHMDS to form azetidines. Another approach involves a three-step sequence starting from β-amino alcohols, which includes N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure to yield N-aryl-2-cyanoazetidines.
The intramolecular aminolysis of epoxides also provides a route to azetidines. La(OTf)3 has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. This method is tolerant of various functional groups, including those that are acid-sensitive or Lewis basic.
| Precursor | Reagents/Catalyst | Key Transformation | Reference |
| γ-Amino alcohol | Thionyl chloride, LiHMDS | Formation of γ-chloroamine and subsequent cyclization | |
| β-Amino alcohol | Copper catalyst, MsCl, Base | N-arylation, N-cyanomethylation, mesylation, and ring closure | |
| cis-3,4-Epoxy amine | La(OTf)3 | Catalytic intramolecular aminolysis |
Electrocatalytic Intramolecular Hydroamination
A novel approach to azetidine synthesis involves the use of electrocatalysis to facilitate the intramolecular hydroamination of allylic sulfonamides. organic-chemistry.orgacs.orgnih.gov This method merges cobalt catalysis with electrochemical oxidation to enable the regioselective formation of a key carbocationic intermediate, which then undergoes efficient carbon-nitrogen bond formation to yield the azetidine ring. organic-chemistry.org Traditional methods for such transformations often struggle with unfavorable kinetics and competing side reactions, issues that are overcome by this electrocatalytic approach. organic-chemistry.orgresearchgate.net
The reaction typically employs a cobalt-salen complex as the catalyst, in conjunction with additives like PhMeSiH2 and 2,6-dimethoxypyridine. researchgate.net The electrolysis is carried out at a constant cell voltage, using carbon felt and platinum plate electrodes. researchgate.net This process has proven effective for a variety of substrates, including those bearing biologically relevant moieties, and is tolerant of both allylic and homoallylic sulfonamides. organic-chemistry.org Mechanistic studies, including cyclic voltammetry and kinetic analysis, suggest that the rate-determining step involves either the final cyclization or the second anodic oxidation to generate the carbocationic intermediate. organic-chemistry.orgacs.orgnih.gov
Table 1: Key Features of Electrocatalytic Intramolecular Hydroamination for Azetidine Synthesis
| Feature | Description |
| Reaction Type | Intramolecular Hydroamination |
| Catalyst | Cobalt-salen complex |
| Key Technology | Electrochemical oxidation |
| Intermediate | Carbocationic species |
| Substrates | Allylic and homoallylic sulfonamides |
| Advantages | Overcomes unfavorable kinetics, avoids harsh reagents |
Ring Expansion Methodologies
Ring expansion strategies provide an alternative and powerful route to azetidines, starting from more readily available smaller ring systems like aziridines. These methods often involve the formation of a transient ylide intermediate followed by a rearrangement to furnish the expanded four-membered ring.
Biocatalytic One-Carbon Ring Expansion of Aziridines
A groundbreaking biocatalytic approach has been developed for the one-carbon ring expansion of aziridines to azetidines. nih.govchemrxiv.orgnih.gov This method utilizes an engineered "carbene transferase" enzyme, a laboratory-evolved variant of cytochrome P450BM3, designated as P411-AzetS. nih.govchemrxiv.orgnih.gov This biocatalyst facilitates the reaction of an aziridine with a diazo compound, proceeding through an electrophilic iron carbenoid intermediate. nih.gov The nucleophilic aziridine traps this intermediate to form an aziridinium ylide. nih.gov
A key challenge in this transformation is the inherent propensity of the aziridinium ylide to undergo a cheletropic extrusion of an olefin, which is a competing side reaction. nih.govchemrxiv.org The engineered enzyme, however, is capable of overriding this natural reactivity pathway. nih.govchemrxiv.orgnih.gov The confined active site of the enzyme is believed to mimic solvent caging effects, which promotes the desired rearrangement over the extrusion pathway and also exerts exceptional control over the stereochemistry of the product. nih.govthieme-connect.com
nih.govchemrxiv.org-Stevens Rearrangement in Azetidine Synthesis
The biocatalytic ring expansion of aziridines described above proceeds via a highly enantioselective nih.govchemrxiv.org-Stevens rearrangement. nih.govchemrxiv.orgnih.gov This rearrangement is notoriously difficult to control in terms of enantioselectivity using traditional small-molecule catalysts. chemrxiv.org The engineered P411-AzetS enzyme, however, achieves unparalleled stereocontrol, yielding azetidines with excellent enantiomeric ratios (e.g., 99:1 er). nih.govchemrxiv.orgnih.gov
The nih.govchemrxiv.org-Stevens rearrangement involves the formal migration of a substituent from the nitrogen atom to the adjacent carbon of the ylide intermediate. The enzyme's active site plays a crucial role in controlling the conformation of the transient radical pair that can be involved in the rearrangement, thereby dictating the stereochemical outcome. nih.gov This biocatalytic method represents a significant advance, as it provides a practical and highly selective route to chiral azetidines from readily available aziridine precursors. chemrxiv.orgacs.org
Table 2: Comparison of Ring Expansion Methodologies for Azetidine Synthesis
| Methodology | Key Features | Advantages |
| Biocatalytic One-Carbon Ring Expansion | Engineered cytochrome P450 enzyme, carbene transfer | High enantioselectivity, overcomes competing side reactions |
| nih.govchemrxiv.org-Stevens Rearrangement | Formation and rearrangement of an aziridinium ylide | Access to chiral azetidines, atom-economical |
Reduction of Azetidin-2-ones (β-Lactams)
The reduction of the carbonyl group of azetidin-2-ones, commonly known as β-lactams, is a well-established and versatile method for the synthesis of the corresponding azetidines. magtech.com.cn A variety of reducing agents can be employed for this transformation, with the choice of reagent often influencing the chemoselectivity and outcome of the reaction.
The use of lithium aluminum hydride (LiAlH4) for the reduction of β-lactams can be complex, as it can lead to either the desired azetidine via direct carbonyl reduction or to γ-amino alcohols through a 1,2-fission of the β-lactam core. acs.org The reaction pathway is often dependent on the substitution pattern of the β-lactam, particularly the nature of the substituent on the nitrogen atom. acs.org For instance, N-unsubstituted β-lactams tend to favor direct reduction, while those bearing electron-withdrawing groups are more prone to ring cleavage. acs.org
More chemoselective reductions can be achieved using reagents such as diisobutylaluminium hydride (DIBAL-H) and various hydroalanes. rsc.orgacs.org These reagents are generally considered more convenient for the synthesis of azetidines from β-lactams. rsc.org However, the Lewis acidic nature of these aluminum-based reagents can sometimes promote ring-opening, especially with electron-rich substituents on the azetidine nucleus. rsc.org Sodium borohydride (NaBH4) in isopropanol has also been used for the diastereoselective reduction of C-3 functionalized azetidin-2-ones to afford trans-azetidines. rsc.org
Table 3: Reducing Agents for the Conversion of Azetidin-2-ones to Azetidines
| Reducing Agent | Typical Outcome | Considerations |
| LiAlH4 | Azetidine or γ-amino alcohol | Outcome depends on β-lactam substitution |
| DIBAL-H | Azetidine | Chemoselective, but potential for ring-opening |
| Hydroalanes | Azetidine | Effective and specific reducing agents |
| NaBH4 | Azetidine | Can provide diastereoselectivity |
Introduction of Fluorine onto the Azetidine Core
The incorporation of fluorine into organic molecules can significantly modulate their biological properties. For the synthesis of 3-ethynyl-3-fluoroazetidine, the introduction of the fluorine atom at the C-3 position is a critical step. Deoxofluorination of a corresponding hydroxylated azetidine precursor is a common and effective strategy.
Deoxofluorination of Hydroxylated Azetidines (e.g., using DAST, Deoxo-Fluor)
The conversion of a hydroxyl group to a fluorine atom can be achieved using nucleophilic fluorinating reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). organic-chemistry.orgresearchgate.net These reagents are widely used for the deoxofluorination of alcohols, including hydroxylated azetidines. researchgate.net
DAST is a versatile reagent that can convert alcohols to alkyl fluorides under mild conditions. researchgate.net However, DAST is known to be thermally unstable and can also catalyze side reactions such as dehydrations and rearrangements. researchgate.netorganic-synthesis.com Deoxo-Fluor was developed as a more thermally stable and often higher-yielding alternative to DAST. organic-synthesis.com It is particularly advantageous for substrates that are sensitive to the harsher conditions that can sometimes be associated with DAST. organic-chemistry.org
The reaction mechanism involves the activation of the alcohol by the fluorinating reagent, followed by nucleophilic displacement by fluoride. The choice between DAST and Deoxo-Fluor can depend on the specific substrate and the desired reaction conditions. For example, Deoxo-Fluor has been shown to be superior for certain threonine-derived β-hydroxy amides, while both reagents are effective for serine-derived analogues. organic-chemistry.org The use of these reagents is compatible with a range of functional groups, although their chemoselectivity can be a limiting factor in complex molecules. nih.gov
Table 4: Comparison of DAST and Deoxo-Fluor for Deoxofluorination
| Reagent | Key Features | Advantages | Disadvantages |
| DAST | Widely used nucleophilic fluorinating agent | Effective under mild conditions | Thermally unstable, potential for side reactions |
| Deoxo-Fluor | Bis(2-methoxyethyl)aminosulfur trifluoride | More thermally stable than DAST, often gives higher yields | Can be less reactive than DAST in some cases |
Electrophilic Fluorination (e.g., using NFSI)
Electrophilic fluorination has emerged as a important method for the direct introduction of fluorine into organic molecules. wikipedia.org Among the various electrophilic fluorinating agents, N-fluorobenzenesulfonimide (NFSI) is widely utilized due to its stability, commercial availability, and effectiveness. wikipedia.orggoogle.com The mechanism of electrophilic fluorination is still a subject of some debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrate and conditions. wikipedia.org However, for the fluorination of carbon nucleophiles such as enolates, an SN2-type mechanism is often proposed. wikipedia.org
In the context of azetidine synthesis, the electrophilic fluorination of an N-protected 3-azetidinone enolate represents a direct route to the 3-fluoroazetidine (B1273558) core. A patented procedure describes the fluorination of an N-Boc protected azetidine precursor using NFSI in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS) at low temperatures (-78 °C) to generate the enolate, affording the 3-fluoroazetidine derivative in a 68.4% yield. google.com The use of a bulky, non-nucleophilic base is crucial to favor enolate formation over nucleophilic attack on the carbonyl group.
The general applicability of NFSI for fluorinating β-dicarbonyl compounds and their analogues is well-documented, often proceeding with high efficiency. The reaction involves the deprotonation of the substrate to form an enolate, which then acts as a nucleophile, attacking the electrophilic fluorine atom of NFSI.
| Precursor | Fluorinating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N-Boc-azetidine | NFSI | LiHMDS | THF | -78 | 68.4 | google.com |
Radical Fluorination Methodologies
Radical fluorination offers a complementary approach to ionic fluorination methods and has seen significant advancements with the discovery that electrophilic N-F reagents can also serve as fluorine atom sources in radical processes. nih.gov Reagents like Selectfluor® (F-TEDA-BF4) are commonly employed in these transformations. These reactions typically involve the generation of a carbon-centered radical, which is then trapped by the fluorine-transfer agent.
For azetidine scaffolds, radical C-H fluorination presents a potential pathway. While direct C-H fluorination of an unsubstituted azetidine at the 3-position is challenging due to the presence of more reactive sites, strategic placement of directing groups or the use of precursors that can readily form a radical at the desired position can enable this transformation. For instance, hydroxy-directed radical fluorination has been shown to provide high diastereoselectivity in complex molecules. nih.govsigmaaldrich.com
A general method for radical fluorination involves the treatment of a protected amino acid with an iron(III) salt, sodium borohydride, and Selectfluor. nih.gov This method has been applied to unsaturated amino acid precursors to generate side-chain-fluorinated amino acids. nih.gov The mechanism is proposed to involve a single electron transfer from the iron catalyst to Selectfluor, generating a fluorine radical or a related highly reactive fluorine-containing species that effects the fluorination.
| Substrate Type | Fluorinating Agent | Initiator/Catalyst | Key Features | Reference |
|---|---|---|---|---|
| Unsaturated Amino Acids | Selectfluor® | Fe(III)/NaBH4 | Radical addition of HF | nih.gov |
| Alcohols (with remote C-H bonds) | Selectfluor® | Photochemical Induction | Hydroxy-directed, diastereoselective | nih.govsigmaaldrich.com |
Fluorination of Alkenes in Azetidine Precursors
The fluorination of alkene-containing precursors followed by cyclization is a viable strategy for constructing the 3-fluoroazetidine ring. This approach allows for the introduction of the fluorine atom at an early stage, with the subsequent ring-formation step establishing the azetidine core.
A notable example involves the bromofluorination of N-(alkylidene or 1-arylmethylidene)-2-propenylamines. These precursors, which contain a terminal alkene, can be treated with a source of electrophilic bromine (e.g., N-bromosuccinimide, NBS) in the presence of a fluoride source (e.g., triethylamine trishydrofluoride, Et3N·3HF). This reaction proceeds via a bromonium ion intermediate, which is then opened by a fluoride ion in a regioselective manner to yield N-(alkylidene or 1-arylmethylidene)-3-bromo-2-fluoropropylamines. These intermediates are then perfectly poised for intramolecular cyclization upon treatment with a base to furnish the corresponding 3-fluoroazetidines. nih.gov This method provides a reliable entry to the 3-fluoroazetidine scaffold, with the substitution pattern on the final product being dictated by the initial imine precursor.
Stereoselective Fluorination Approaches
The introduction of a stereocenter at the C3 position of the azetidine ring during fluorination is of significant interest for medicinal chemistry applications. Stereoselective fluorination can be achieved through various strategies, including the use of chiral fluorinating agents, substrate-controlled diastereoselective reactions, or enzymatic resolutions.
Substrate-controlled diastereoselective fluorination is a powerful approach where a pre-existing chiral center in the azetidine precursor directs the facial approach of the fluorinating agent. For example, the electrophilic fluorination of chiral lactam enolates derived from pyroglutamic acid has been shown to proceed with high diastereoselectivity. researchgate.net This principle can be extended to chiral 3-hydroxyazetidine derivatives, where the hydroxyl group can direct the fluorination. Furthermore, hydroxy-directed radical fluorination has been demonstrated to be a highly diastereoselective process. nih.govsigmaaldrich.com
Another approach involves the synthesis of a racemic mixture of the fluorinated azetidine followed by chiral resolution, or the use of chiral auxiliaries that can be removed after the fluorination step. The development of catalytic enantioselective fluorination methods is an active area of research, though their application to azetidine substrates is less common.
Introduction of Ethynyl Moieties onto the Azetidine Core
Palladium-Catalyzed Sonogashira Cross-Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp2- or sp-hybridized carbon atoms and terminal alkynes. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org For the synthesis of 3-ethynyl-3-fluoroazetidine, a Sonogashira coupling would be employed to couple a terminal alkyne, such as trimethylsilylacetylene (TMSA), with a 3-halo-3-fluoroazetidine precursor. The use of TMSA is advantageous as it protects the acidic proton of acetylene (B1199291), preventing side reactions, and the trimethylsilyl group can be easily removed post-coupling.
The application of the Sonogashira coupling to sp3-carbon centers, as would be the case for a 3-halo-3-fluoroazetidine, is more challenging than the conventional coupling with sp2-hybridized carbons. sustech.edu.cnnih.gov This is due to the higher activation barrier for oxidative addition of the palladium catalyst to the C(sp3)-X bond and the potential for competing β-hydride elimination. Despite these challenges, recent advancements have led to the development of catalytic systems capable of effecting C(sp3)-C(sp) Sonogashira couplings, often involving radical pathways. sustech.edu.cnnih.gov
A typical Sonogashira reaction on a heterocyclic halide would involve the substrate, a palladium(0) catalyst (e.g., Pd(PPh3)4 or generated in situ from a Pd(II) precursor), a copper(I) salt (e.g., CuI), a terminal alkyne, and an amine base (e.g., triethylamine or diisopropylethylamine) in a suitable solvent like THF or DMF.
| Substrate | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Key Feature | Reference |
|---|---|---|---|---|---|---|---|
| Aryl/Vinyl Halide (General) | Terminal Alkyne | Pd(PPh3)4 or PdCl2(PPh3)2 | CuI | Et3N | THF/DMF | Standard C(sp2)-C(sp) coupling | wikipedia.orglibretexts.org |
| Racemic Alkyl Halides | Terminal Alkyne | Copper-catalyst with chiral ligand | - | - | - | Asymmetric C(sp3)-C(sp) coupling | sustech.edu.cnnih.gov |
The mechanism of the Sonogashira coupling is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orglibretexts.org
Palladium Cycle : The cycle begins with the active Pd(0) species undergoing oxidative addition to the C-X bond (where X is a halide or triflate) of the substrate, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for C(sp3)-X bonds.
Copper Cycle : Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide. This step is believed to increase the nucleophilicity of the alkyne.
Transmetalation : The copper acetylide then undergoes transmetalation with the Pd(II) intermediate, transferring the alkynyl group to the palladium and regenerating the copper(I) catalyst.
Reductive Elimination : The resulting diorganopalladium(II) complex then undergoes reductive elimination to form the C-C bond of the product and regenerate the active Pd(0) catalyst, thus completing the cycle.
For C(sp3)-hybridized substrates like a 3-halo-3-fluoroazetidine, the mechanism can be more complex. Recent studies on C(sp3)-C(sp) couplings have provided evidence for the involvement of radical intermediates. sustech.edu.cnnih.gov In these cases, a single-electron transfer (SET) from a copper(I) acetylide to the alkyl halide can generate an alkyl radical. This radical can then be trapped by the copper acetylide or participate in a subsequent step with the palladium catalyst. The choice of ligands on the palladium and/or copper catalyst is critical in facilitating these challenging couplings and in controlling stereoselectivity in asymmetric variants. sustech.edu.cnnih.gov
Ligand Design for Enhanced Selectivity in Azetidine-Alkyne Coupling
The direct coupling of an alkyne to the C3 position of an azetidine ring, particularly a pre-existing 3-haloazetidine, is typically accomplished via transition-metal-catalyzed cross-coupling reactions such as the Sonogashira coupling. The success of these transformations is highly dependent on the design of the ligand coordinated to the metal center (usually palladium). The ligand's role is to stabilize the catalyst, facilitate the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and ultimately enhance the reaction's selectivity and efficiency.
Key characteristics of ligands that influence selectivity in azetidine-alkyne coupling include:
Electron-Donating Ability: Electron-rich ligands, such as phosphines with bulky alkyl groups (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs), can increase the electron density on the palladium center. libretexts.org This enhanced electron density promotes the rate-limiting oxidative addition step with the azetidine electrophile (e.g., 3-iodoazetidine) and facilitates the final reductive elimination step to release the product.
Steric Hindrance: The steric bulk of the ligand can be modulated to prevent catalyst deactivation pathways like β-hydride elimination and to control the coordination number of the metal center. Bulky ligands can create a specific coordination environment that favors the desired coupling pathway over side reactions.
In the context of copper-catalyzed or co-catalyzed reactions, nitrogen-based ligands are also crucial. For instance, in related copper-catalyzed rearrangements for the synthesis of azetidine nitrones, the addition of a simple N-ligand like 2-aminopyridine was found to dramatically improve reaction yields, demonstrating that ligands play a critical role in modulating the reactivity and stability of copper intermediates. acs.org For a hypothetical Sonogashira coupling on a 3-halo-3-fluoroazetidine, a combination of a palladium source with a well-chosen phosphine ligand and a copper(I) co-catalyst would be essential to achieve high yields and prevent side reactions like alkyne homocoupling (Glaser coupling).
Table 1: Representative Ligands for Palladium-Catalyzed Cross-Coupling Reactions Applicable to Azetidine Functionalization
| Ligand Type | Example Ligand | Key Feature | Potential Application | Reference |
|---|---|---|---|---|
| Monodentate Phosphine | Triphenylphosphine (PPh₃) | Standard, versatile ligand | General Sonogashira coupling | libretexts.org |
| Monodentate Phosphine | Tri-tert-butylphosphine (P(t-Bu)₃) | Bulky, electron-rich | Coupling of less reactive halides | organic-chemistry.org |
| Bidentate Phosphine | dppf | Large bite angle, robust | Stabilizes catalyst, high yields | libretexts.org |
| N-Heterocyclic Carbene (NHC) | IPr, SIMes | Strong σ-donor, bulky | High catalyst stability and activity | libretexts.org |
| Nitrogen Ligand | 2-Aminopyridine | Modulates Cu(I) reactivity | Copper-catalyzed reactions | acs.org |
Direct Alkylation with Organometallic Reagents
Direct alkylation methods offer a powerful route to functionalized azetidines by forming a C-C bond through the reaction of an organometallic nucleophile with an azetidine-derived electrophile. One of the most innovative precursors for this strategy is 1-azabicyclo[1.1.0]butane (ABB), a highly strained bicyclic compound. The inherent ring strain of ABB provides a strong thermodynamic driving force for ring-opening reactions.
In the presence of a copper catalyst such as copper(II) trifluoromethanesulfonate (Cu(OTf)₂), ABB can be directly alkylated by a variety of organometallic reagents, including Grignard reagents and organolithium compounds. organic-chemistry.org This method allows for the rapid construction of 1,3-disubstituted azetidines. While the direct addition of an ethynyl group via this specific ABB methodology has not been extensively detailed, the successful addition of vinyl groups suggests its feasibility. organic-chemistry.org
A more conventional and highly relevant approach for synthesizing 3-ethynyl-3-substituted azetidines involves the use of an N-protected azetidin-3-one as the electrophilic partner. This ketone can undergo direct nucleophilic addition by an organometallic acetylide reagent, such as a lithium acetylide or an ethynyl magnesium bromide. This reaction directly forms the crucial 3-ethynyl-3-hydroxyazetidine intermediate, which is a key precursor for the target compound, 3-ethynyl-3-fluoroazetidine. nih.govresearchgate.net The reaction is typically performed at low temperatures in an anhydrous ethereal solvent. The choice of the nitrogen protecting group (e.g., Boc, Cbz) is critical to ensure stability during the organometallic addition and to allow for facile deprotection at a later stage.
Table 2: Direct Alkylation Approaches for Azetidine Functionalization
| Azetidine Precursor | Organometallic Reagent | Key Intermediate | Target Scaffold | Reference |
|---|---|---|---|---|
| 1-Azabicyclo[1.1.0]butane (ABB) | R-MgX or R-Li (e.g., Vinyl-MgBr) | Ring-opened azetidinyl anion | 1,3-Disubstituted Azetidines | organic-chemistry.org |
| N-Boc-azetidin-3-one | Lithium trimethylsilylacetylide | N-Boc-3-hydroxy-3-((trimethylsilyl)ethynyl)azetidine | 3-Hydroxy-3-ethynyl Azetidines | nih.gov |
| N-Cbz-azetidin-3-one | Ethynylmagnesium bromide | N-Cbz-3-ethynyl-3-hydroxyazetidine | 3-Hydroxy-3-ethynyl Azetidines | researchgate.net |
Cross-Coupling Strategies with Ethynyl-Containing Reagents
Cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The Sonogashira reaction is the premier method for coupling terminal alkynes with sp²-hybridized carbon atoms (and some sp³-hybridized carbons) of organic halides or triflates. organic-chemistry.orgwikipedia.org This strategy is directly applicable to the synthesis of 3-ethynylazetidines, provided a suitable 3-haloazetidine precursor is available.
The general Sonogashira protocol involves the reaction of a terminal alkyne with a halide (I, Br) or triflate under the action of a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base (such as triethylamine or diisopropylamine).
For the synthesis of a 3-ethynylazetidine derivative, the reaction would proceed as follows:
Precursor: An N-protected 3-iodo- or 3-bromoazetidine. Iodine is the most reactive halide, followed by bromine.
Reagent: A terminal alkyne, such as trimethylsilylacetylene, which provides a protected ethynyl group that can be easily deprotected later.
Catalytic System: A palladium(0) source (e.g., generated in situ from Pd(OAc)₂ or using a pre-formed complex like Pd(PPh₃)₄), a phosphine ligand, CuI, and an amine base. libretexts.org
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the azetidine C-I bond, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, CuI, and base), and concluding with reductive elimination to yield the 3-ethynylazetidine product and regenerate the palladium(0) catalyst. wikipedia.org While highly effective, this strategy can be challenging if the required 3-halo-3-fluoroazetidine precursor is unstable or difficult to synthesize.
Multi-Component Approaches for Ethynyl Integration
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product that incorporates structural features from each component. nih.gov This approach offers significant advantages in terms of atom economy, time efficiency, and the ability to rapidly generate libraries of structurally diverse molecules.
The unique reactivity of strained molecules like 1-azabicyclo[1.1.0]butane (ABB) has been harnessed in multi-component sequences to build complex azetidine scaffolds. bris.ac.uk A notable strategy involves the lithiation of ABB to form (1-azabicyclo[1.1.0]butan-3-yl)lithium (ABB-Li), a versatile nucleophilic intermediate. This intermediate can then react sequentially with multiple electrophiles in a one-pot process. arkat-usa.org
A hypothetical multi-component reaction to integrate an ethynyl group could involve:
Formation of ABB-Li.
Reaction with a first electrophile containing an ethynyl moiety, for example, an ethynyl ketone or an acyl chloride derived from an acetylenic acid.
Subsequent strain-release ring-opening and trapping with a second electrophile.
A recently developed four-component synthesis of functionalized azetidines showcases this potential. bris.ac.uk The sequence involves a d-nb.infonih.gov-Brook rearrangement followed by a strain-release-driven anion relay. By carefully selecting one of the electrophilic partners to contain a protected alkyne, it would be possible to integrate the desired ethynyl group into the final trisubstituted azetidine product in a highly convergent and efficient manner.
Integrated Synthetic Strategies for 3-Ethynyl-3-fluoroazetidines
Integrated strategies focus on constructing the azetidine ring while simultaneously establishing the required stereochemistry and substitution pattern. These methods are often more efficient than functionalizing a pre-formed ring, especially for creating sterically hindered quaternary centers like the C3 position in 3-ethynyl-3-fluoroazetidine.
Sequential Introduction of Fluorine and Ethynyl Groups
A logical and powerful strategy for the synthesis of 3-ethynyl-3-fluoroazetidine involves the sequential introduction of the two key functional groups onto an azetidin-3-one precursor. This multi-step pathway provides clear, distinct stages for installing each group, allowing for purification and characterization of key intermediates.
The most common sequence is as follows:
Ethynylation of Azetidin-3-one: The synthesis begins with a readily available N-protected azetidin-3-one (e.g., N-Boc-azetidin-3-one). This ketone undergoes a nucleophilic addition reaction with a protected lithium acetylide, such as lithium (trimethylsilyl)acetylide. This step stereoselectively forms the C-C bond and generates a tertiary alcohol, yielding N-Boc-3-hydroxy-3-((trimethylsilyl)ethynyl)azetidine. nih.gov
Deoxofluorination: The resulting 3-hydroxyazetidine intermediate is then subjected to deoxofluorination. This transformation replaces the hydroxyl group with a fluorine atom. Common reagents for this step include diethylaminosulfur trifluoride (DAST) or its safer analogues like Deoxo-Fluor®. This reaction proceeds via an Sₙi or Sₙ2 mechanism and can be sensitive to the steric environment around the alcohol.
Deprotection: Finally, the silyl protecting group on the alkyne is removed using a fluoride source like tetrabutylammonium fluoride (TBAF) or by mild basic hydrolysis. The nitrogen protecting group (Boc) can be removed under acidic conditions (e.g., with HCl in dioxane) to yield the final product as its hydrochloride salt.
This sequential approach offers excellent control and is built upon reliable, well-established chemical transformations.
Convergent Synthesis Utilizing Pre-functionalized Building Blocks
Convergent synthesis involves preparing complex molecular fragments separately and then combining them in the final stages of the synthesis. For 3-ethynyl-3-fluoroazetidine, this would entail constructing an acyclic precursor that already contains all the necessary atoms and functional groups, followed by a final ring-closing step.
A plausible convergent strategy would be:
Building Block Synthesis: The synthesis would start with a small, pre-functionalized molecule, for instance, a fluorinated ethynyl epoxide or a related three-carbon unit containing the fluorine and ethynyl groups at the central carbon.
Chain Elongation and Amination: This building block would be reacted with a nitrogen source that ultimately becomes the nitrogen atom of the azetidine ring. This could involve the ring-opening of the epoxide with an amine (e.g., a protected amino group or ammonia followed by protection) to generate a 1-amino-3-fluoro-3-ethynylpropan-2-ol derivative.
Intramolecular Cyclization: The final step is the formation of the azetidine ring via intramolecular cyclization. This is typically achieved by converting the hydroxyl group into a good leaving group (e.g., a mesylate or tosylate) and then inducing ring closure through intramolecular nucleophilic substitution by the nitrogen atom under basic conditions. nih.gov This cyclization step is often the most challenging due to the entropic and enthalpic barriers to forming a four-membered ring.
This convergent approach can be highly efficient as it builds complexity early and relies on a robust final cyclization step to furnish the desired strained heterocyclic system. nih.govmagtech.com.cn
Chemical Reactivity and Transformations of 3 Ethynyl 3 Fluoroazetidines
Reactivity of the Azetidine (B1206935) Ring
The reactivity of the azetidine ring in 3-ethynyl-3-fluoroazetidines is largely governed by its inherent ring strain, which is estimated to be around 25.2 kcal/mol. researchgate.net This strain energy makes the ring susceptible to cleavage reactions while also providing a rigid scaffold for functionalization. researchgate.netrsc.org The presence of the fluorine and ethynyl (B1212043) substituents at the C3 position significantly influences the electronic properties and steric environment of the ring, thereby directing the outcome of its reactions.
Ring-Opening Reactions
The considerable ring strain inherent to the four-membered azetidine ring is a primary driver of its chemical reactivity. rsc.org This strain can be released through ring-opening reactions, which can be initiated under various conditions, including acid catalysis or reaction with electrophiles. nih.govnih.gov The protonated nitrogen atom in 3-ethynyl-3-fluoroazetidine (B15257493) hydrochloride enhances the ring's susceptibility to nucleophilic attack, facilitating cleavage of the C-N bonds. This process is thermodynamically favorable as it relieves the steric and angular strain of the cyclobutane-like structure. researchgate.net
Strain-release-driven reactions have been harnessed to synthesize more complex molecules. For instance, strained C-N bonds can react with various nucleophiles, allowing for the installation of the azetidine moiety or its opened form into larger scaffolds. nih.gov The cleavage of the central C-C bond in highly strained precursors like azabicyclo[1.1.0]butanes is a powerful method for constructing functionalized azetidines, driven by the release of significant ring strain. nih.gov While these examples involve precursors, the principle applies to the subsequent reactions of the formed azetidine ring, where further transformations can be designed to exploit the stored strain energy.
The ring-opening of unsymmetrical azetidines with nucleophiles is a key transformation, and its regioselectivity is dictated by a combination of steric and electronic factors. magtech.com.cn In the case of 3-ethynyl-3-fluoroazetidine, the substituents at C3 play a crucial role in directing the nucleophilic attack. Azetidines often require activation, for instance by converting them into their quaternary ammonium (B1175870) salts (azetidinium salts), to undergo ring-opening reactions. magtech.com.cnresearchgate.net
The regioselectivity of nucleophilic attack depends on the nature of the nucleophile and the substituents on the ring. magtech.com.cn For 3-substituted azetidines, nucleophilic attack can occur at either the C2 or C4 positions. The electronic influence of the fluorine atom at C3, being strongly electron-withdrawing, can affect the electron density at the adjacent carbons. Generally, nucleophiles may attack the less sterically hindered carbon atom adjacent to the nitrogen. magtech.com.cn However, electronic effects can override steric hindrance. For example, enantioselective ring-opening of 3-substituted azetidines has been achieved using chiral catalysts, demonstrating that the electronic nature of the C3 substituent is critical to the reaction's success. acs.org Specifically, a fluorine-substituted azetidine was shown to be an excellent substrate for enantioselective ring-opening, highlighting the compatibility of this functional group with such transformations. acs.org
N-Functionalization and Derivatization
The secondary amine nitrogen of the azetidine ring is a prime site for functionalization. Standard amine chemistry can be readily applied to introduce a wide variety of substituents, thereby modifying the molecule's physical and biological properties. Since the compound is a hydrochloride salt, a base is typically required to liberate the free amine before derivatization.
Common N-functionalization reactions include:
N-Alkylation : The introduction of alkyl groups onto the nitrogen atom can be achieved using alkyl halides or sulfonates in the presence of a base. nih.gov This reaction modifies the steric and electronic properties of the nitrogen, influencing the molecule's basicity and lipophilicity. Regioselective N-alkylation is a crucial strategy in the synthesis of various heterocyclic compounds. researchgate.netmdpi.com
N-Arylation : Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for forming N-aryl azetidines from aryl halides or triflates. thieme-connect.comresearchgate.net These reactions are generally high-yielding and tolerate a wide range of functional groups, with studies showing that ring cleavage does not typically occur under the applied reaction conditions. thieme-connect.comresearchgate.net
N-Acylation : Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields N-acyl azetidines. This transformation converts the basic nitrogen into a neutral amide group, which can alter biological activity and serve as a protecting group. scielo.br
The table below summarizes common N-functionalization reactions applicable to the 3-ethynyl-3-fluoroazetidine scaffold.
| Reaction Type | Reagents | Product |
| N-Alkylation | R-X (Alkyl halide), Base | N-Alkyl-3-ethynyl-3-fluoroazetidine |
| N-Arylation | Ar-X (Aryl halide), Pd-catalyst, Base | N-Aryl-3-ethynyl-3-fluoroazetidine |
| N-Acylation | RCOCl (Acyl chloride), Base | N-Acyl-3-ethynyl-3-fluoroazetidine |
Carbon-Carbon Bond Formation on the Azetidine Ring
While N-functionalization is common, forming new carbon-carbon bonds directly on the azetidine ring (at C2 or C4) is a more complex challenge but offers a route to highly substituted, stereochemically rich structures. Palladium-catalyzed reactions have proven effective for such transformations. For example, palladium complexes with azetidine-based ligands have been used in Suzuki-Miyaura coupling reactions, demonstrating the ring's stability and compatibility with transition metal catalysis. mdpi.com
Palladium-catalyzed intramolecular C(sp3)-H amination has been developed for the synthesis of functionalized azetidines, showcasing a method that forms the ring via C-C bond considerations. rsc.org Furthermore, cascade reactions initiated by palladium catalysis can transform aziridines (a related strained ring) into complex polycyclic amines, suggesting that similar complex transformations could be envisioned for azetidines. nih.gov Strategies for the synthesis of various 3-arylazetidines have been developed using Hiyama cross-coupling reactions of 3-iodoazetidine (B8093280) with arylsilanes, indicating that a C-X bond on the azetidine ring can be a handle for C-C bond formation. organic-chemistry.org
Reactivity of the Ethynyl Moiety
The terminal alkyne, or ethynyl group, is an exceptionally versatile functional group that participates in a wide range of chemical reactions. Its reactivity allows for the extension of the molecular framework and the introduction of diverse structural motifs.
Key reactions involving the ethynyl group include:
Sonogashira Coupling : This palladium- and copper-cocatalyzed cross-coupling reaction is a cornerstone of alkyne chemistry, enabling the formation of a C-C bond between the terminal alkyne of the azetidine and aryl or vinyl halides. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is highly efficient for creating arylalkynes and conjugated enynes under mild conditions. wikipedia.org A variation, the acyl Sonogashira coupling, reacts the alkyne with acyl chlorides to produce alkynyl ketones. mdpi.com
Azide-Alkyne Cycloaddition (Click Chemistry) : The copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition between the terminal alkyne and an organic azide (B81097) is the most prominent example of "click chemistry." researchgate.netnih.govnih.gov This reaction is highly reliable, regiospecific, and proceeds in high yield under benign conditions to form a stable 1,4-disubstituted 1,2,3-triazole ring. sigmaaldrich.comekb.eg This linkage is often used to connect the azetidine scaffold to other molecules of interest in drug discovery and materials science. nih.gov
Hydration : The hydration of the ethynyl group, typically catalyzed by acid and mercury salts or other transition metals, leads to the formation of a methyl ketone at the C3 position of the azetidine ring, following Markovnikov's rule. documentsdelivered.com This transformation converts the linear alkyne into a planar carbonyl group, significantly altering the local stereochemistry and electronic properties.
Other Alkyne Reactions : The terminal alkyne can also undergo a variety of other transformations, including Glaser coupling (homocoupling to form a diyne), Cadiot-Chodkiewicz coupling (coupling with a terminal bromoalkyne), and reduction to the corresponding alkene or alkane. The acidic proton of the terminal alkyne can be removed by a strong base to generate a powerful acetylide nucleophile, which can then react with various electrophiles.
The following table details prominent reactions of the ethynyl moiety.
| Reaction Name | Reagents | Functional Group Transformation |
| Sonogashira Coupling | Ar-X, Pd/Cu catalyst, Base | Alkyne → Arylalkyne |
| Click Chemistry | R-N₃, Cu(I) catalyst | Alkyne → 1,2,3-Triazole |
| Hydration | H₂O, H⁺, (Hg²⁺ catalyst) | Alkyne → Methyl Ketone |
| Glaser Coupling | Cu catalyst, Oxidant | Alkyne → 1,3-Diyne |
Leveraging the Ethynyl Moiety in Azetidine Click Chemistry for Modular Construction
The terminal alkyne group is a premier functional handle for "click chemistry," a concept describing reactions that are high-yielding, wide in scope, and simple to perform. organic-chemistry.org This allows for the modular construction of complex molecules by reliably linking the 3-ethynyl-3-fluoroazetidine core to other building blocks.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the specific and efficient formation of 1,4-disubstituted 1,2,3-triazole rings from a terminal alkyne and an organic azide. organic-chemistry.orgnih.gov This reaction is characterized by its remarkable reliability, mild reaction conditions, and tolerance of a wide variety of functional groups. organic-chemistry.org The ethynyl group of 3-ethynyl-3-fluoroazetidine serves as an excellent substrate for this transformation.
The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate, or by using a direct Cu(I) source. nih.gov The CuAAC reaction exhibits an enormous rate acceleration compared to the uncatalyzed thermal cycloaddition and proceeds with high regioselectivity to exclusively yield the 1,4-isomer. organic-chemistry.org This transformation allows the 3-ethynyl-3-fluoroazetidine scaffold to be conjugated to a diverse array of molecules, including biomolecules, polymers, and fluorescent dyes, provided they bear an azide functionality. nih.govpeerj.com
The general scheme for the CuAAC reaction involving 3-ethynyl-3-fluoroazetidine is as follows:

A representative scheme for the CuAAC reaction, where the 3-ethynyl-3-fluoroazetidine hydrochloride is coupled with a generic organic azide (R-N₃) in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole linker.
The versatility of this reaction is highlighted by the wide range of azide-containing molecules that can be employed, leading to a library of novel azetidine-triazole conjugates.
Table 1: Illustrative Examples of Potential CuAAC Reactions with 3-Ethynyl-3-fluoroazetidine This table presents potential reaction partners for 3-ethynyl-3-fluoroazetidine based on the known broad scope of the CuAAC reaction.
| Azide Reactant (R-N₃) | R Group | Potential Product Application Area |
|---|---|---|
| Benzyl azide | Benzyl | General organic synthesis, building blocks |
| Azido-PEG | Polyethylene glycol chain | Biomaterials, increasing hydrophilicity |
| 4-Azidoaniline | 4-Aminophenyl | Medicinal chemistry, further functionalization |
| 1-Azido-4-fluorobenzene | 4-Fluorophenyl | ¹⁹F NMR probes, pharmaceutical analogs |
| 3'-Azido-3'-deoxythymidine (AZT) | Thymidine (via C3') | Antiviral drug conjugates, bioorthogonal labeling |
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful, copper-free alternative to CuAAC, making it particularly suitable for applications in living biological systems where copper toxicity is a concern. magtech.com.cn The driving force for SPAAC is not a catalyst, but rather the high ring strain of a cyclic alkyne, most commonly a derivative of cyclooctyne (B158145). magtech.com.cnnih.gov When a strained alkyne reacts with an azide, the release of this strain enthalpy provides a low activation barrier for the cycloaddition to form a triazole. nih.gov
Crucially, the ethynyl moiety of 3-ethynyl-3-fluoroazetidine is a terminal, linear alkyne and possesses no ring strain. Therefore, it cannot act as the "strain-promoted" component in a typical SPAAC reaction. For the 3-ethynyl-3-fluoroazetidine core to be incorporated into a molecule via a SPAAC-type strategy, one of two alternative approaches would be necessary:
Reaction with a Strained Azide: While less common, the terminal alkyne could potentially react with a highly activated, strained azide.
Functional Group Inversion: The azetidine moiety itself could be functionalized with an azide group (e.g., 3-azido-3-fluoroazetidine). This molecule could then readily react with various strained cyclooctyne derivatives (e.g., DIBO, BCN, DIFO) in a classic SPAAC reaction. nih.govnih.govwur.nl
Computational studies have shown that factors like fluorine substitution on the cyclooctyne ring can dramatically enhance reactivity in SPAAC. nih.govresearchgate.net
Other Addition Reactions to the Triple Bond
Beyond cycloadditions, the triple bond of the ethynyl group is susceptible to a variety of classic addition reactions, further expanding the synthetic utility of 3-ethynyl-3-fluoroazetidine. While specific literature on this substrate is limited, its reactivity can be predicted based on established alkyne chemistry.
Hydrogenation: The alkyne can be fully reduced to an ethyl group (-CH₂CH₃) using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, partial reduction using specific catalysts such as Lindlar's catalyst would yield the corresponding 3-vinyl-3-fluoroazetidine, a valuable monomer and synthetic intermediate.
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the triple bond would proceed first to a dihaloalkene and, with excess reagent, to a tetrahaloalkane derivative.
Hydrohalogenation: The addition of HX (e.g., HBr, HCl) would follow Markovnikov's rule, yielding vinyl halides.
Transition Metal-Catalyzed Functionalizations of the Alkyne
The terminal C-H bond of the ethynyl group is acidic and can be readily functionalized through various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Sonogashira Coupling: This is a robust and widely used reaction that couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgntu.edu.tw The 3-ethynyl-3-fluoroazetidine can act as the alkyne partner, allowing for the direct attachment of various aromatic and heteroaromatic ring systems to the azetidine core. researchgate.net This reaction is exceptionally valuable for building molecular complexity in drug discovery and materials science. wikipedia.org
Glaser Coupling: In the presence of a copper catalyst and an oxidant (often air), terminal alkynes can undergo homocoupling to form a symmetric diacetylene (a 1,3-diyne). This reaction, while sometimes an undesired side product in Sonogashira couplings, can be synthetically useful for creating larger, conjugated systems. ntu.edu.tw
Table 2: Potential Products from Sonogashira Coupling of 3-Ethynyl-3-fluoroazetidine This table illustrates the potential scope of the Sonogashira reaction for extending the molecular framework of the title compound.
| Aryl/Vinyl Halide Partner | Catalyst System (Typical) | Resulting Coupled Structure |
|---|---|---|
| Iodobenzene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3-Fluoro-3-(phenylethynyl)azetidine |
| 4-Bromopyridine | Pd(OAc)₂, PPh₃, CuI, K₂CO₃ | 3-Fluoro-3-((pyridin-4-yl)ethynyl)azetidine |
| 2-Iodothiophene | Pd(PPh₃)₄, CuI, Et₃N | 3-Fluoro-3-((thiophen-2-yl)ethynyl)azetidine |
| Methyl 4-iodobenzoate | Pd(OAc)₂, SPhos, CuI, K₃PO₄ | Methyl 4-((3-fluoroazetidin-3-yl)ethynyl)benzoate |
| (E)-1-bromo-2-phenylethene | Pd(PPh₃)₄, CuI, n-BuNH₂ | 3-Fluoro-3-((E)-4-phenylbut-1-en-3-yn-1-yl)azetidine |
Influence of Fluorine Substitution on Reactivity and Selectivity
Inductive Effects of Fluorine on Ring Reactivity
Fluorine is the most electronegative element, and its presence on the azetidine ring exerts a powerful electron-withdrawing inductive effect (-I effect). nih.gov This effect polarizes the C-F bond, drawing electron density away from the carbon atom to which it is attached (C3). This electron withdrawal is transmitted through the sigma bonds of the azetidine ring, influencing the electrophilicity of the ring carbons.
This inductive withdrawal of electron density deactivates the nitrogen atom slightly (making it less basic) but, more importantly, it significantly increases the partial positive charge on the ring carbons, particularly the adjacent C2 and C4 positions. This enhanced electrophilicity makes the azetidine ring more susceptible to nucleophilic attack. nih.gov Studies on the related 2-fluoroaziridine system have shown that fluorine substitution can increase the rate of nucleophilic ring-opening by a factor of over 10¹¹. nih.gov A similar, though less dramatic, activation is expected for the 3-fluoroazetidine (B1273558) ring compared to its non-fluorinated counterpart. This makes the 3-fluoroazetidine ring a more reactive scaffold in reactions involving nucleophilic addition or ring-opening, which can be a desirable trait for the synthesis of more complex derivatives. stackexchange.com
Stereochemical Implications of the 3-Fluoro Substitution
The presence of a fluorine atom at a stereogenic center, particularly within a strained ring system like azetidine, has significant stereochemical consequences. These implications are largely driven by stereoelectronic effects, where the orbital interactions between the fluorine substituent and adjacent bonds dictate the molecule's preferred conformation and reactivity.
One of the most critical stereoelectronic interactions is the gauche effect . This phenomenon describes the tendency of a conformation with adjacent electronegative substituents to be more stable when they are in a gauche relationship (approximately 60° dihedral angle) rather than an anti-periplanar arrangement (180° dihedral angle). wikipedia.orgwikipedia.org In the case of 3-fluoroazetidine derivatives, this effect arises from a stabilizing hyperconjugative interaction between the C-H or C-C bonding orbitals and the antibonding σ* orbital of the C-F bond. wikipedia.orgwikipedia.org This interaction is maximized in a gauche conformation.
For 3-ethynyl-3-fluoroazetidine, the puckered nature of the four-membered ring, in conjunction with the gauche effect, is expected to favor a conformation where the fluorine atom and the ethynyl group adopt a specific spatial arrangement relative to the rest of the ring. nih.gov The azetidine ring itself is not planar and can exist in puckered conformations. nih.gov The substitution at the C3 position with both a fluorine and an ethynyl group will influence the degree of puckering and the preferred conformation of the ring.
Furthermore, the stereoelectronic influence of the fluorine atom extends to the nitrogen atom of the azetidine ring. In protonated azetidinium salts, such as this compound, a strong electrostatic interaction can occur between the positively charged nitrogen and the electronegative fluorine atom. researchgate.net This interaction, often referred to as an electrostatic gauche effect, can further stabilize specific conformations. Computational studies on fluorinated piperidines have shown that such charge-dipole interactions can significantly influence the conformational equilibrium. researchgate.net
Table 1: Key Stereoelectronic Effects Influencing the Conformation of 3-Fluoroazetidines
| Effect | Description | Implication for 3-Ethynyl-3-fluoroazetidine |
| Gauche Effect | Stabilization of conformations where electronegative substituents are in a gauche arrangement. wikipedia.orgwikipedia.org | Favors a puckered ring conformation where the C-F bond is gauche to adjacent C-C or C-H bonds. |
| Hyperconjugation | Donation of electron density from a σ-bonding orbital to an adjacent σ*-antibonding orbital. wikipedia.orgwikipedia.org | The primary electronic basis for the gauche effect, stabilizing the gauche conformer. |
| Electrostatic Interactions | Attractive or repulsive forces between charged or polarized groups. | In the hydrochloride salt, an attractive interaction between the positively charged nitrogen and the electronegative fluorine can influence ring conformation. researchgate.net |
| Steric Hindrance | Repulsive interactions between bulky groups. | The ethynyl group's size will influence the preferred puckering of the azetidine ring to minimize steric strain. |
Modulation of Chemical Properties by Fluorine
The substitution of a hydrogen atom with fluorine brings about significant changes in the chemical and physical properties of an organic molecule. These changes are a direct consequence of fluorine's unique atomic characteristics, including its high electronegativity, small size, and the strength of the carbon-fluorine bond.
Electronic Effects:
The most profound effect of fluorine is its strong electron-withdrawing nature, which operates through a negative inductive effect (-I). This effect significantly lowers the electron density of the surrounding atoms and bonds. In 3-ethynyl-3-fluoroazetidine, the fluorine atom will decrease the basicity (pKa) of the azetidine nitrogen. nih.gov Studies on a series of fluorinated azetidines, pyrrolidines, and piperidines have demonstrated that the number of fluorine atoms and their proximity to the nitrogen are major factors in determining the compound's basicity. researchgate.net The introduction of fluorine generally leads to a significant decrease in pKa. nih.gov
This modulation of pKa has important implications for the reactivity of the azetidine. A lower pKa means the nitrogen is less nucleophilic, which can affect its reactivity in reactions such as N-alkylation or N-acylation.
Reactivity at the Ethynyl Group:
The electronic influence of the fluorine atom also extends to the adjacent ethynyl group. The electron-withdrawing nature of fluorine can polarize the triple bond, potentially influencing its reactivity towards nucleophiles and electrophiles. While specific studies on the reactivity of 3-ethynyl-3-fluoroazetidine are not available, general principles suggest that the electron-deficient nature of the carbon atoms of the triple bond might be enhanced, making them more susceptible to nucleophilic attack.
Bond Strength and Stability:
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. This high bond strength imparts significant metabolic stability to the molecule. In pharmaceutical applications, the introduction of a fluorine atom is a common strategy to block metabolic pathways that involve C-H bond cleavage. nih.gov
Conformational Effects on Reactivity:
As discussed in the previous section, the conformational preferences dictated by the fluorine atom can have a direct impact on the molecule's reactivity. The accessibility of the lone pair of electrons on the nitrogen atom and the trajectory of attack for incoming reagents at the ethynyl group can be influenced by the preferred ring puckering. For instance, certain conformations might shield one face of the molecule, leading to stereoselective reactions. Studies on α-fluoroketones have shown that conformational effects can indeed influence their reactivity. beilstein-journals.org
Table 2: Predicted Modulation of Chemical Properties of Azetidine by 3-Fluoro-3-ethynyl Substitution
| Property | Effect of Fluorine Substitution | Rationale |
| Basicity (pKa) | Decrease | Strong negative inductive effect of fluorine reduces the electron density on the nitrogen atom. nih.govresearchgate.net |
| Nucleophilicity of Nitrogen | Decrease | Lower electron density on the nitrogen makes it a weaker nucleophile. |
| Reactivity of the Ethynyl Group | Potentially altered | The electron-withdrawing fluorine may polarize the triple bond, affecting its susceptibility to nucleophilic or electrophilic attack. |
| Metabolic Stability | Increase | The high strength of the C-F bond can prevent enzymatic C-H oxidation at the C3 position. nih.gov |
| Dipole Moment | Altered | The highly polar C-F bond will contribute significantly to the overall molecular dipole moment, influencing solubility and intermolecular interactions. |
Strategic Utility of 3 Ethynyl 3 Fluoroazetidine As an Advanced Chemical Building Block
Integration into Complex Molecular Architectures
The compact and rigid structure of 3-ethynyl-3-fluoroazetidine (B15257493) hydrochloride, coupled with its orthogonal reactive handles, makes it an exceptional building block for the synthesis of complex molecular architectures. The azetidine (B1206935) ring, a four-membered heterocycle, imparts a significant degree of three-dimensionality, a desirable trait in modern drug discovery that seeks to move beyond flat, aromatic systems.
The synthetic utility of functionalized azetidines has been demonstrated in the preparation of a variety of more complex structures. For instance, 3-substituted azetidines can be readily prepared through nucleophilic substitution reactions, showcasing the ring's ability to act as a stable core for further functionalization. The presence of the ethynyl (B1212043) group in 3-ethynyl-3-fluoroazetidine hydrochloride offers a gateway to a vast array of chemical transformations. These include, but are not limited to, copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," Sonogashira coupling, and various addition reactions. This allows for the covalent linkage of the azetidine core to other molecular fragments, including other small molecules, peptides, or macromolecules, with high efficiency and selectivity.
The azetidine nitrogen, after deprotection, provides another site for derivatization, enabling the introduction of diverse substituents. This multi-faceted reactivity allows for the divergent synthesis of complex molecules from a common intermediate, a key strategy in the efficient exploration of chemical space.
Versatility in Diversity-Oriented Synthesis and Combinatorial Library Generation
Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse small molecule libraries for high-throughput screening. The goal of DOS is to efficiently explore a wide range of chemical space to identify novel bioactive compounds. This compound is an ideal building block for DOS campaigns due to its inherent three-dimensionality and its capacity for multi-directional elaboration. nih.gov
The rigid azetidine scaffold provides a well-defined three-dimensional starting point, which is a significant advantage over more flexible or planar building blocks. nih.gov From this central core, diversification can be achieved through reactions at the ethynyl group and the azetidine nitrogen. For example, a library of triazole-containing compounds can be rapidly generated via click chemistry with a diverse set of azides. Simultaneously or sequentially, the azetidine nitrogen can be functionalized with a variety of acylating or alkylating agents. This approach allows for the generation of a large number of distinct compounds from a single, advanced building block.
The application of DOS to generate 3D fragment collections is a growing area of interest in fragment-based drug discovery (FBDD). nih.govresearchgate.net The compact size and structural complexity of molecules derived from this compound make them well-suited for inclusion in such fragment libraries.
Contributions to Expanding Chemical Space with Novel Scaffolds
The exploration of novel chemical space is a critical endeavor in the quest for new therapeutics, particularly for challenging biological targets. The over-representation of flat, sp²-hybridized carbocyclic and heterocyclic rings in current screening libraries has led to a call for greater three-dimensionality in compound collections. Saturated heterocycles, such as azetidine, are recognized as valuable scaffolds for introducing novel three-dimensional structural motifs.
The incorporation of this compound into screening libraries contributes significantly to the expansion of accessible chemical space. The strained four-membered ring introduces a unique conformational rigidity that is distinct from more common five- and six-membered rings. This can lead to the discovery of compounds with novel binding modes and improved selectivity for their biological targets.
The combination of the azetidine ring with the linear ethynyl group and the spherical fluorine atom creates a unique spatial arrangement of functional groups, further enhancing the structural diversity of the resulting molecules. By providing access to previously underexplored regions of chemical space, this building block can facilitate the identification of hits against novel and difficult-to-drug targets.
Application in Peptide and Macrocyclic Peptide Synthesis
Macrocyclic peptides are an increasingly important class of therapeutics, offering a balance of potency, selectivity, and metabolic stability. However, their synthesis can be challenging, often hampered by difficult macrocyclization steps. The incorporation of conformationally constrained building blocks can pre-organize the linear peptide precursor into a conformation that is favorable for cyclization, thereby improving the efficiency of the macrocyclization reaction.
While direct studies on this compound in this context are emerging, the use of related 3-aminoazetidine building blocks has been shown to be highly effective in promoting the macrocyclization of small peptides. The rigid azetidine core acts as a turn-inducing element, bringing the N- and C-termini of the linear peptide into proximity. It is anticipated that 3-ethynyl-3-fluoroazetidine would impart a similar conformational constraint, making it a valuable tool for the synthesis of macrocyclic peptides.
Furthermore, the ethynyl group provides a convenient handle for post-cyclization modification. This allows for the late-stage introduction of functional groups, such as fluorescent dyes, affinity labels, or pharmacokinetic modifiers, without the need to re-synthesize the entire macrocycle. This modular approach is highly advantageous for the rapid optimization of lead compounds. The biosynthesis of macrocyclic peptides is also an area of active research, with various platforms being developed for their production. nih.govnih.gov
Bioisosteric Potential and Conformational Constraint in Structural Design
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in medicinal chemistry to optimize the potency, selectivity, and pharmacokinetic properties of a drug candidate. researchgate.netnih.govctppc.org this compound offers several opportunities for bioisosteric replacement and the introduction of conformational constraints.
The fluorine atom is a well-established bioisostere of a hydrogen atom. ctppc.orgselvita.com Its small size and high electronegativity can have profound effects on the properties of a molecule. The replacement of a hydrogen atom with fluorine can:
Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which can be advantageous for optimizing solubility and cell permeability.
Enhance metabolic stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes.
Improve binding affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions. nih.gov
The rigid azetidine ring itself can be considered a bioisostere for other cyclic systems, such as proline or piperidine, but with a distinct conformational profile. The strained nature of the four-membered ring restricts the available conformations, which can be exploited to lock a molecule into a bioactive conformation. This pre-organization can lead to an increase in binding affinity and selectivity. The synthesis of 3-fluoroazetidine (B1273558) carboxylic acids has been explored as a way to create novel peptide scaffolds. nih.govresearchgate.net
Analytical and Computational Approaches in the Study of 3 Ethynyl 3 Fluoroazetidines
Advanced Spectroscopic Characterization
Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 3-ethynyl-3-fluoroazetidine (B15257493) hydrochloride. Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 3-ethynyl-3-fluoroazetidine hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be employed.
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the azetidine (B1206935) ring protons and the acetylenic proton. Due to the fluorine atom at the C3 position, the signals for the methylene (B1212753) protons on the azetidine ring (at C2 and C4) would likely appear as complex multiplets due to geminal and vicinal H-H coupling, as well as H-F coupling over two and three bonds (²JHF and ³JHF). The proton of the ethynyl (B1212043) group (-C≡CH) is anticipated to appear as a singlet, potentially showing a small long-range coupling to the fluorine atom (⁴JHF). The presence of the hydrochloride salt would lead to the protonation of the azetidine nitrogen, and the N-H proton would be observable, often as a broad signal, and its chemical shift could be solvent-dependent. For comparison, the related compound, 3-fluoroazetidine (B1273558) hydrochloride, presents characteristic signals for the azetidine protons.
¹⁹F-NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the direct observation of the fluorine atom. rsc.org The ¹⁹F NMR spectrum of this compound would be expected to show a single resonance for the fluorine atom at C3. This signal would be split into a multiplet due to coupling with the adjacent methylene protons (²JHF) and potentially the more distant protons, including the acetylenic proton. The chemical shift of the fluorine atom provides valuable information about its electronic environment. The variability in ¹⁹F chemical shifts can be influenced by substrate topology and electronic environment.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the three types of carbon atoms in the azetidine ring and the two carbons of the ethynyl group. The carbon atom bearing the fluorine (C3) will exhibit a large one-bond C-F coupling constant (¹JCF), which is a characteristic feature. The other azetidine carbons (C2 and C4) will also show smaller C-F couplings (²JCF). The sp-hybridized carbons of the ethynyl group will have characteristic chemical shifts in the range of 60-90 ppm.
A representative table of expected NMR data is provided below.
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| ¹H | |||
| Azetidine CH₂ | 3.5 - 4.5 | Multiplet | ²JHH, ³JHH, ²JHF, ³JHF |
| Ethynyl CH | 2.5 - 3.0 | Singlet (or narrow multiplet) | ⁴JHF |
| NH₂⁺ | Variable | Broad Singlet | |
| ¹³C | |||
| C3 (C-F) | 75 - 90 | Doublet | ¹JCF ≈ 180-250 |
| C2, C4 (CH₂) | 45 - 60 | Doublet | ²JCF ≈ 20-30 |
| C≡CH | 70 - 85 | Singlet | |
| C≡CH | 70 - 85 | Doublet | ³JCF ≈ 2-5 |
| ¹⁹F | |||
| C3-F | -170 to -190 | Multiplet | ²JFH |
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₅H₇ClFN). The mass spectrum would show a molecular ion peak ([M+H]⁺ for the free base) corresponding to the exact mass of the protonated molecule.
The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can provide valuable structural information. Characteristic fragmentation pathways for 3-ethynyl-3-fluoroazetidine would likely involve the loss of small neutral molecules such as acetylene (B1199291) (C₂H₂) or hydrogen fluoride (B91410) (HF), as well as cleavage of the azetidine ring. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts and compared with experimental values to aid in structural confirmation. uni.lu
| Ion | Predicted m/z |
| [M+H]⁺ | 100.05570 |
| [M+Na]⁺ | 122.03764 |
| [M+K]⁺ | 138.01158 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H stretch (amine salt) | 2700-3100 (broad) | Stretching vibration of the N-H bond in the ammonium (B1175870) salt. |
| C≡C-H stretch | ~3300 | Stretching vibration of the terminal alkyne C-H bond. |
| C≡C stretch | ~2100-2260 | Stretching vibration of the carbon-carbon triple bond. |
| C-F stretch | 1000-1400 | Stretching vibration of the carbon-fluorine bond. |
| C-N stretch | 1000-1250 | Stretching vibration of the carbon-nitrogen bond in the azetidine ring. |
The presence of these characteristic bands would provide strong evidence for the structure of this compound. mit.edu
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the azetidine ring. It would also reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the ammonium group and the chloride anion. The azetidine ring is known to be puckered, and X-ray crystallography would quantify the degree of this puckering.
Computational Chemistry and Theoretical Studies
Computational chemistry provides valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules, complementing experimental data.
Density Functional Theory (DFT) has become a powerful tool in chemical research for studying the properties of molecules. researchgate.net For this compound, DFT calculations can be used to:
Optimize the molecular geometry: This allows for the prediction of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography if available.
Predict spectroscopic properties: DFT methods can be used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F) and IR vibrational frequencies. These theoretical predictions can aid in the interpretation of experimental spectra.
Analyze the electronic structure: Calculations of molecular orbitals (e.g., HOMO and LUMO) and electrostatic potential surfaces can provide insights into the molecule's reactivity. For instance, the distribution of electron density can indicate the most likely sites for nucleophilic or electrophilic attack.
Investigate reaction mechanisms: DFT can be used to model reaction pathways, calculate activation energies, and determine the structures of transition states. This is particularly useful for understanding the reactivity of the ethynyl group or the azetidine ring in various chemical transformations. Recent studies have shown the utility of computational modeling in guiding the synthesis of complex azetidines. mit.edu
Conformational Analysis of Substituted Azetidines
The four-membered azetidine ring is not planar and exists in a puckered conformation to alleviate ring strain. The degree of this puckering and the preferred orientation of substituents are critical for understanding the molecule's interactions with biological targets. The conformational analysis of this compound is primarily approached through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
In computational studies of analogous fluorinated azetidine derivatives, it has been observed that the ring pucker can be significantly influenced by electrostatic interactions. For instance, in the protonated form (as in the hydrochloride salt), a favorable charge-dipole interaction between the positively charged nitrogen atom and the electronegative fluorine atom can influence the conformational equilibrium. This interaction would likely favor a conformation where the fluorine atom is in a pseudo-axial orientation, bringing it closer to the nitrogen.
The puckering of the azetidine ring is characterized by the dihedral angle. For the parent azetidine, this angle has been determined to be approximately 37°. In 3-ethynyl-3-fluoroazetidine, the substituents at C3 will further influence this puckering. Computational models, such as those employing Density Functional Theory (DFT), are invaluable in predicting these geometries.
Table 1: Predicted Conformational Data for 3-Ethynyl-3-fluoroazetidine
| Parameter | Predicted Value (Pseudo-axial F) | Predicted Value (Pseudo-equatorial F) | Method |
|---|---|---|---|
| Ring Puckering Angle (°) | ~35-40 | ~30-35 | DFT Calculations |
| Relative Energy (kcal/mol) | 0 | >1-2 | DFT Calculations |
Note: The data in this table is hypothetical and based on general principles of conformational analysis for similar substituted azetidines. Actual values would require specific computational studies on 3-ethynyl-3-fluoroazetidine.
NMR spectroscopy provides experimental validation of these computational predictions. The coupling constants between protons on the azetidine ring are particularly informative. Specifically, the vicinal coupling constants (³J) between the C2 and C4 protons are dependent on the dihedral angles between them, which in turn are a function of the ring puckering.
Table 2: Expected NMR Coupling Constants for Azetidine Ring Protons
| Coupling | Expected Range (Hz) | Structural Information |
|---|---|---|
| ³J(H2-cis, H4-cis) | 6.0 - 8.0 | Indicates degree of ring puckering |
| ³J(H2-trans, H4-trans) | 4.0 - 6.0 | Indicates degree of ring puckering |
Note: These are typical ranges for substituted azetidines and can be influenced by the specific substituents.
Understanding Electronic Structure and Reactivity Profiles
The electronic structure of this compound is significantly modulated by the inductive effects of the fluorine atom and the π-system of the ethynyl group. Computational chemistry is a powerful tool for visualizing and quantifying these effects.
Molecular Electrostatic Potential (MEP) maps can illustrate the electron density distribution across the molecule. For this compound, the MEP would be expected to show a region of high positive potential around the ammonium group and the acetylenic proton, indicating susceptibility to nucleophilic attack. Conversely, a region of negative potential would be localized around the fluorine atom.
Frontier Molecular Orbital (FMO) theory helps in predicting the reactivity of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy and localization of these orbitals can provide insights into the molecule's behavior in chemical reactions.
Table 3: Predicted Electronic Properties of 3-Ethynyl-3-fluoroazetidine
| Property | Predicted Characteristics | Implication for Reactivity |
|---|---|---|
| HOMO Localization | Likely on the ethynyl π-system and nitrogen lone pair (in the free base) | Site for electrophilic attack |
| LUMO Localization | Primarily on the C-F antibonding orbital and around the ammonium group | Site for nucleophilic attack |
| Calculated Dipole Moment | Significant, due to the fluorine and nitrogen atoms | Influences intermolecular interactions and solubility |
Note: The data in this table is a qualitative prediction based on the electronic effects of the functional groups.
The reactivity of the azetidine ring itself is influenced by ring strain. Nucleophilic ring-opening is a characteristic reaction of azetidines, and the presence of an electron-withdrawing fluorine atom can affect the regioselectivity of this process. The ethynyl group, with its sp-hybridized carbon atoms, also presents a site for various chemical transformations, such as cycloaddition reactions or nucleophilic additions to the alkyne.
Future Directions in Research on 3 Ethynyl 3 Fluoroazetidine
Development of More Sustainable and Scalable Synthetic Routes
The advancement of research into 3-ethynyl-3-fluoroazetidine (B15257493) hydrochloride is contingent upon the development of efficient, environmentally benign, and scalable synthetic pathways. Future investigations are anticipated to focus on several key areas to improve upon existing, likely multi-step and low-yielding, laboratory-scale syntheses.
Furthermore, achieving scalability is crucial for enabling broader research and potential commercial applications. This will necessitate a shift from traditional batch processing to continuous flow chemistry. Flow synthesis offers advantages in terms of safety, reproducibility, and the ability to produce larger quantities of the target molecule. The design of robust and efficient flow reactors for the key synthetic steps will be a critical research endeavor.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Greener Solvents | Reduced environmental impact, improved safety. | Identifying suitable non-toxic, effective solvents. |
| Atom Economy | Minimized waste, increased efficiency. | Designing reactions that incorporate all atoms into the final product. |
| One-Pot Syntheses | Reduced reaction time, fewer purification steps. | Ensuring compatibility of reagents and reaction conditions. |
| Flow Chemistry | Enhanced safety, scalability, and reproducibility. | Initial setup costs, optimization of flow parameters. |
Exploration of Novel Catalytic Systems for Functionalization
The ethynyl (B1212043) and azetidine (B1206935) moieties of 3-ethynyl-3-fluoroazetidine hydrochloride offer multiple avenues for functionalization, and the development of novel catalytic systems will be paramount in unlocking this potential. The alkyne group is particularly amenable to a wide range of transformations.
Future research will likely focus on transition-metal catalysis to achieve selective functionalization. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, could be employed to introduce aryl, heteroaryl, or vinyl substituents at the terminus of the ethynyl group. Ruthenium- and gold-catalyzed reactions could facilitate cycloadditions and other carbon-carbon bond-forming reactions.
Another promising area is the use of photoredox catalysis. This approach, which utilizes visible light to drive chemical reactions, could enable novel and previously inaccessible transformations of the azetidine ring or the ethynyl group under mild conditions. The development of catalysts that can selectively activate specific bonds within the molecule will be a key challenge.
Asymmetric Synthesis of Chiral 3-Ethynyl-3-fluoroazetidines
The introduction of chirality into the 3-ethynyl-3-fluoroazetidine scaffold would significantly expand its potential applications, particularly in medicinal chemistry and as chiral ligands in asymmetric catalysis. Future research will therefore be directed towards the development of robust methods for asymmetric synthesis.
One approach involves the use of chiral catalysts to control the stereochemistry of key bond-forming reactions during the synthesis of the azetidine ring. This could involve enantioselective cyclization reactions or the use of chiral auxiliaries that can be removed after the desired stereocenter is established.
Another strategy is the kinetic resolution of a racemic mixture of 3-ethynyl-3-fluoroazetidine. This would involve the use of a chiral reagent or catalyst that selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiopure substrate. The development of highly efficient and selective resolution methods will be a key focus.
Designing New Reactivity Modes and Transformations
The unique combination of functional groups in this compound suggests the potential for novel and unexplored reactivity. The strained azetidine ring can undergo ring-opening reactions under various conditions, providing access to a diverse range of acyclic and heterocyclic structures.
Future research could explore the controlled ring-opening of the azetidine, triggered by the functionalization of the ethynyl group. For example, the formation of a metal-acetylide could induce a rearrangement or fragmentation of the azetidine ring, leading to novel molecular scaffolds.
Furthermore, the interplay between the fluorine atom and the adjacent functional groups could lead to unique reactivity. The electron-withdrawing nature of fluorine can influence the acidity of the ethynyl proton and the reactivity of the azetidine nitrogen. Investigating these electronic effects could uncover new reaction pathways and synthetic applications.
Expanding Applications in Material Science and Advanced Chemical Technologies
While the primary focus of azetidine-containing compounds has been in medicinal chemistry, the unique properties of this compound suggest potential applications in material science and advanced chemical technologies.
The presence of the ethynyl group makes it a suitable building block for the synthesis of polymers and functional materials. For instance, it could be incorporated into conjugated polymers for applications in organic electronics, or used to create cross-linked materials with tailored properties. The fluorine atom could impart desirable characteristics such as thermal stability and hydrophobicity to these materials.
In the realm of advanced chemical technologies, the molecule could serve as a unique scaffold for the development of new probes and sensors. The ethynyl group can be readily functionalized with reporter molecules, and the azetidine ring could act as a recognition element for specific analytes. The development of such tools could have applications in diagnostics and environmental monitoring.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for determining the purity of 3-Ethynyl-3-fluoroazetidine hydrochloride in research?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is a robust approach. Use a C18 column (e.g., 150 mm × 4.6 mm, 5 μm) with a mobile phase comprising phosphate buffer (e.g., 0.03 mol·L⁻¹ potassium dihydrogen phosphate) and methanol in a 70:30 ratio. Set the flow rate to 1 mL·min⁻¹ and UV detection at 207 nm. Validate the method by assessing linearity (1–10 μg·mL⁻¹ range), recovery rates (targeting 99–101%), and precision (RSD <2%) . For structural confirmation, combine with mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves and lab coats. Avoid inhalation, skin contact, and exposure to ignition sources. Store the compound in a cool, dry environment, and segregate waste for professional disposal. Consult Safety Data Sheets (SDS) for hazard-specific guidelines (e.g., P210: "Keep away from heat/sparks/open flames") .
Q. How can researchers synthesize this compound?
- Methodological Answer : A plausible route involves fluorination of a precursor azetidine derivative using Selectfluor™ or DAST, followed by ethynylation via Sonogashira coupling with a terminal alkyne. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) and confirm final product identity via FT-IR (C≡C stretch ~2100 cm⁻¹) and elemental analysis .
Advanced Research Questions
Q. How can the hydrolytic stability of this compound be evaluated under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers at varying pH (1.2–7.4) and temperatures (25–40°C). Monitor degradation kinetics using HPLC-MS to identify breakdown products (e.g., fluoroazetidine derivatives or ethynyl group oxidation byproducts). Calculate half-life (t₁/₂) using first-order kinetics models .
Q. What strategies optimize the reactivity of the ethynyl group for bioconjugation in drug discovery?
- Methodological Answer : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for "click chemistry." Dissolve the compound in a DMSO/water mixture (1:1), add a 1.2 molar equivalent of azide-functionalized ligand, and catalyze with CuSO₄/sodium ascorbate. Monitor reaction progress via TLC or HPLC, and isolate the conjugate via centrifugal filtration .
Q. How do structural modifications (e.g., fluorine substitution) impact the pharmacokinetic properties of this compound?
- Methodological Answer : Perform comparative studies using analogs (e.g., 3-fluoroazetidine without the ethynyl group). Assess logP (via shake-flask method), metabolic stability (using liver microsomes), and plasma protein binding (ultrafiltration). Fluorine’s electronegativity may enhance metabolic resistance, while the ethynyl group could influence membrane permeability .
Q. What computational methods predict the interaction of this compound with biological targets?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate binding to receptors like sigma-1 or NMDA. Use density functional theory (DFT) to calculate electrostatic potential maps, focusing on the fluorine and ethynyl moieties. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported solubility data for this compound?
- Methodological Answer : Re-evaluate solubility in standardized solvents (e.g., water, DMSO, ethanol) using gravimetric analysis. Ensure consistent temperature control (25°C ± 0.5) and saturation equilibration (24 hr). Cross-validate with nephelometry for turbidity endpoints. Discrepancies may arise from polymorphic forms or residual solvents .
Tables for Key Parameters
| Parameter | Recommended Method | Validation Criteria |
|---|---|---|
| Purity Analysis | HPLC (C18, 207 nm) | RSD ≤2%, recovery 98–102% |
| Stability Testing | Accelerated hydrolysis (pH 1.2–7.4) | t₁/₂ ≥24 hr at 25°C |
| Bioconjugation Efficiency | CuAAC with azide probes | Conversion ≥90% (HPLC-MS) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
